molecular formula C11H15NS B12992815 N-(2-Methylbenzyl)thietan-3-amine

N-(2-Methylbenzyl)thietan-3-amine

Cat. No.: B12992815
M. Wt: 193.31 g/mol
InChI Key: BIUZFLVRNCHSEJ-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)thietan-3-amine is an organic compound that features a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .

Industrial Production Methods

Industrial production methods for N-(2-Methylbenzyl)thietan-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Methylbenzyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)thietan-3-amine involves its interaction with molecular targets through its functional groups. The sulfur atom in the thietane ring can participate in various chemical reactions, while the benzylamine moiety can interact with biological receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler analog without the benzyl group.

    N-Benzylthietan-3-amine: Similar structure but with a benzyl group instead of a 2-methylbenzyl group.

Uniqueness

N-(2-Methylbenzyl)thietan-3-amine is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]thietan-3-amine

InChI

InChI=1S/C11H15NS/c1-9-4-2-3-5-10(9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

BIUZFLVRNCHSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2CSC2

Origin of Product

United States

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